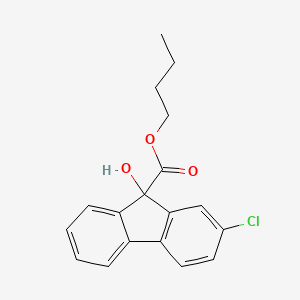![molecular formula C11H8F3NO B13710334 2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)
2-[4-(Trifluoromethoxy)phenyl]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Trifluoromethoxy)phenyl]pyrrole is an organic compound that features a pyrrole ring substituted with a 4-(trifluoromethoxy)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]pyrrole typically involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with a suitable pyrrole precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base under mild conditions . The reaction proceeds efficiently, yielding the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole or phenyl ring.
Aplicaciones Científicas De Investigación
2-[4-(Trifluoromethoxy)phenyl]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as electrochromic devices.
Mecanismo De Acción
The mechanism by which 2-[4-(Trifluoromethoxy)phenyl]pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Used in similar synthetic applications.
Polydithienylpyrroles: These compounds also contain the trifluoromethoxy group and exhibit unique electrochromic properties.
Uniqueness
2-[4-(Trifluoromethoxy)phenyl]pyrrole is unique due to the combination of the pyrrole ring and the trifluoromethoxyphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H8F3NO |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethoxy)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7,15H |
Clave InChI |
BFCYFTGJBKCBND-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)



![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)




